2,6-Dinitrobenzaldehyde

Catalog No.
S581684
CAS No.
606-31-5
M.F
C7H4N2O5
M. Wt
196.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitrobenzaldehyde

CAS Number

606-31-5

Product Name

2,6-Dinitrobenzaldehyde

IUPAC Name

2,6-dinitrobenzaldehyde

Molecular Formula

C7H4N2O5

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H

InChI Key

WHFZQNNDIJKLIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]

Synonyms

2,6-dinitrobenzaldehyde, 2,6-DNBA

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]

Intermediate in environmental remediation:

  • Ozonation of 2,6-dinitrotoluene (DNT): 2,6-Dinitrobenzaldehyde is a major intermediate formed during the combined ozonation of 2,6-dinitrotoluene (DNT) with hydrogen peroxide and ultraviolet (UV) radiation. This process is being explored as a potential method for remediating DNT-contaminated water [].

Precursor for molecule synthesis:

  • Synthesis of tetrakis(2,6-dinitrophenyl) porphyrin: 2,6-Dinitrobenzaldehyde has been used as a precursor in the synthesis of free base tetrakis(2,6-dinitrophenyl) porphyrin, which is a type of molecule with potential applications in catalysis and photochemistry [].

Research on mutagenicity:

  • Comparative studies: 2,6-dinitrobenzaldehyde has been used in comparative studies to assess the mutagenicity (potential to cause mutations) of different nitroaromatic compounds. These studies compare the compound's reactivity and mutagenic effects with other similar molecules [].

2,6-Dinitrobenzaldehyde is an organic compound with the molecular formula C₇H₄N₂O₅. It is characterized by the presence of two nitro groups (-NO₂) positioned at the 2 and 6 positions of a benzaldehyde ring. This compound appears as a yellow crystalline solid and is notable for its reactivity due to the electron-withdrawing nature of the nitro groups, which significantly influence its chemical behavior and biological activity.

2,6-Dinitrobenzaldehyde is a hazardous compound due to the presence of nitro groups. Here are some key safety concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation and damage to various organs [].
  • Flammability: Combustible material. Avoid ignition sources [].
  • Explosivity: Though not classified as an explosive itself, it can decompose violently at high temperatures, releasing explosive gases [].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling this compound.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from heat and incompatible chemicals.
  • Properly dispose of waste according to local regulations.
Typical of aldehydes and nitro compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.
  • Reduction: It can be reduced to 2,6-dinitrobenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: 2,6-Dinitrobenzaldehyde can react with amines to form imines or with other carbonyl compounds in aldol condensation reactions.

Research indicates that 2,6-dinitrobenzaldehyde exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Cytotoxic Properties: Showing potential cytotoxic effects in certain cancer cell lines, making it a candidate for further pharmacological exploration.
  • Inhibitor of Enzymatic Activity: Some studies suggest it may inhibit specific enzymes, contributing to its biological effects.

The synthesis of 2,6-dinitrobenzaldehyde can be achieved through several methods:

  • Oxidation of 2,6-Dinitrotoluene: A common method involves oxidizing 2,6-dinitrotoluene in the presence of oxidizing agents under controlled conditions.
    • Reaction conditions typically involve temperatures between 90°C to 100°C and may use solvents like dimethylformamide or dimethyl sulfoxide .
  • Direct Nitration: Another method includes nitrating benzaldehyde directly under controlled conditions to introduce nitro groups at the desired positions .
  • Using Nitro Compounds as Precursors: Starting from simpler nitro compounds and employing various synthetic routes can yield 2,6-dinitrobenzaldehyde as an intermediate .

2,6-Dinitrobenzaldehyde serves multiple purposes in various fields:

  • Organic Synthesis: It acts as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Utilized in the production of dyes due to its vibrant color properties.
  • Research Reagent: Employed in laboratories for studying reaction mechanisms involving aldehydes and nitro compounds.

Studies on the interactions of 2,6-dinitrobenzaldehyde with biological molecules have revealed insights into its reactivity and potential therapeutic applications. These include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can help understand its biological mechanisms.
  • Enzyme Inhibition Studies: Research has focused on how it inhibits specific enzymes, providing clues about its potential as a drug candidate .

Several compounds share structural similarities with 2,6-dinitrobenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-NitrobenzaldehydeOne nitro groupLess reactive due to fewer electron-withdrawing groups.
4-NitrobenzaldehydeOne nitro groupDifferent position affects reactivity and biological activity.
3,5-Dinitrobenzoic AcidTwo nitro groupsAcidic properties due to carboxylic acid functionality.
4,6-DinitropyrimidineNitro groups on a pyrimidine ringExhibits different biological activities due to heterocyclic structure.

The uniqueness of 2,6-dinitrobenzaldehyde lies in its specific substitution pattern on the benzene ring which influences its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

606-31-5

Wikipedia

2,6-Dinitrobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types